molecular formula C10H5BrN2O4 B5183230 1-(2-bromo-4-nitrophenyl)-1H-pyrrole-2,5-dione

1-(2-bromo-4-nitrophenyl)-1H-pyrrole-2,5-dione

Cat. No. B5183230
M. Wt: 297.06 g/mol
InChI Key: USYVYKYEOALPIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-bromo-4-nitrophenyl)-1H-pyrrole-2,5-dione is a synthetic compound with potential applications in scientific research. It is commonly known as BNPP and is a member of the pyrrole-2,5-dione family of compounds. BNPP has been widely studied for its unique properties and potential applications in various scientific fields.

Mechanism of Action

The mechanism of action of BNPP is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological processes. BNPP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
BNPP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. BNPP has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to exhibit antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

BNPP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-defined chemical structure. BNPP is also stable under normal laboratory conditions and can be stored for extended periods of time. However, BNPP has some limitations. It is not water-soluble, which can limit its use in certain experiments. Additionally, BNPP can be toxic at high concentrations, which can limit its use in cell-based assays.

Future Directions

There are several future directions for research involving BNPP. One potential area of research is the development of novel compounds based on the structure of BNPP with improved therapeutic properties. Another potential area of research is the investigation of the mechanism of action of BNPP and its potential targets in various biological processes. Additionally, the antimicrobial activity of BNPP could be further investigated for potential applications in the development of new antibiotics.

Synthesis Methods

BNPP can be synthesized through a multistep process involving the reaction of 2-bromo-4-nitrophenylhydrazine with ethyl acetoacetate. The intermediate product is then treated with acetic anhydride and hydrochloric acid to yield BNPP. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

BNPP has been studied for its potential applications in various scientific fields, including medicinal chemistry, organic chemistry, and materials science. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. BNPP has also been used as a building block for the synthesis of novel compounds with potential therapeutic applications.

properties

IUPAC Name

1-(2-bromo-4-nitrophenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2O4/c11-7-5-6(13(16)17)1-2-8(7)12-9(14)3-4-10(12)15/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYVYKYEOALPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-bromo-4-nitrophenyl)-1H-pyrrole-2,5-dione

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